molecular formula C18H18N4O2 B10978531 N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide

Cat. No. B10978531
M. Wt: 322.4 g/mol
InChI Key: CUAXVFDNJKFTCT-UHFFFAOYSA-N
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Description

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide is a compound that features both imidazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring, in particular, is a common motif in many biologically active molecules, including histidine and histamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide typically involves the formation of the imidazole and pyrrole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve halogenated compounds and catalysts to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide is unique due to its combination of imidazole and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(1-methylimidazole-2-carbonyl)phenyl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C18H18N4O2/c1-21-12-8-19-18(21)17(24)14-5-4-6-15(13-14)20-16(23)7-11-22-9-2-3-10-22/h2-6,8-10,12-13H,7,11H2,1H3,(H,20,23)

InChI Key

CUAXVFDNJKFTCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCN3C=CC=C3

Origin of Product

United States

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